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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core
scientific findings related to the human cathelicidin antimicrobial peptide, LL-37. As the sole
cathelicidin in humans, LL-37 is a critical component of the innate immune system,
demonstrating a broad spectrum of antimicrobial and immunomodulatory activities. This
document details the initial identification of its precursor, hCAP-18, and the subsequent
isolation and characterization of the mature LL-37 peptide. Key experimental protocols for its
synthesis, expression, and functional analysis are outlined. Quantitative data on its
antimicrobial efficacy and cytotoxicity are presented in structured tables for comparative
analysis. Furthermore, the intricate signaling pathways through which LL-37 exerts its
multifaceted effects are visually represented using detailed diagrams. This guide is intended to
serve as a valuable resource for researchers and professionals in the fields of immunology,
microbiology, and drug development, offering a consolidated repository of foundational
knowledge on this pivotal host defense peptide.

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A
key component of this system is a diverse arsenal of antimicrobial peptides (AMPSs), which
provide a rapid and effective response to microbial threats. Among these, the cathelicidin family
of AMPs is of particular interest due to its broad-spectrum antimicrobial activity and its
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multifaceted roles in modulating the immune response. In humans, a single cathelicidin gene,
CAMP, encodes the protein human Cationic Antimicrobial Protein 18 (hCAP-18). This precursor
protein is proteolytically processed to release the mature, biologically active 37-amino acid
peptide, LL-37.

This whitepaper traces the historical journey of the discovery of LL-37, from the initial cloning of
its precursor to the characterization of the mature peptide. It delves into the key experimental
findings that have elucidated its structure, function, and mechanisms of action. Detailed
methodologies for seminal experiments are provided to facilitate reproducibility and further
investigation. Quantitative data on its biological activities are systematically presented, and its
complex signaling pathways are illustrated to provide a clear understanding of its role in health
and disease.

The Journey of Discovery: A Historical Timeline

The discovery of LL-37 was a culmination of research efforts in the mid-1990s aimed at
identifying novel human antimicrobial peptides.

e 1995: The Precursor's Debut - FALL-39. The story of LL-37 begins with the identification of
its precursor. Two independent research groups, while searching for human homologues of
other mammalian cathelicidins, cloned a cDNA from human bone marrow that encoded a
putative 39-amino acid antimicrobial peptide. This predicted peptide was named FALL-39,
based on the first four amino acids of its sequence (Phenylalanine, Alanine, Leucine,
Leucine) and its length. The full-length precursor protein was identified as hCAP-18.

e 1996: Isolation of the Mature Peptide - LL-37. The following year, the mature, naturally
occurring form of the peptide was isolated from human neutrophils. Structural analysis
revealed that the peptide was two amino acids shorter at the N-terminus than the predicted
FALL-39, starting with two Leucine residues. Consequently, it was renamed LL-37, reflecting
its N-terminal amino acids and its 37-residue length.

e The Processing Enzyme: Proteinase 3. A critical step in the activation of LL-37 is the
proteolytic cleavage of the hCAP-18 precursor. This processing was found to be mediated by
the serine protease, proteinase 3, which is co-localized with hCAP-18 in the azurophilic
granules of neutrophils.
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Quantitative Analysis of LL-37's Biological Activities

LL-37 exhibits a potent and broad spectrum of antimicrobial activity against bacteria, fungi, and
viruses. Concurrently, its interaction with host cells can lead to cytotoxic effects at higher
concentrations. This section presents a summary of quantitative data on these activities.

Antimicrobial Activity

The antimicrobial efficacy of LL-37 is typically quantified by determining its Minimum Inhibitory
Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a
microorganism.

Microorganism Strain MIC (pg/mL) MIC (pM) Reference
Escherichia coli ATCC 25922 4-16 09-36
Pseudomonas

_ ATCC 27853 8-32 18-7.1
aeruginosa
Staphylococcus

ATCC 29213 4-16 0.9-36
aureus
Staphylococcus
_ - ATCC 12228 4 0.9

epidermidis
Candida albicans  ATCC 90028 16 - 64 3.6-14.2

Table 1: Minimum Inhibitory Concentrations (MIC) of LL-37 against various microbial strains.
The data illustrates the broad-spectrum antimicrobial activity of LL-37.

Cytotoxic Activity

While crucial for host defense, LL-37 can also exhibit cytotoxicity towards mammalian cells, a
factor that is critical for its therapeutic potential. The half-maximal inhibitory concentration
(IC50) is a common measure of this activity.
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Cell Line Cell Type IC50 (pM) Assay Reference

Human
HaCaT ] > 100 MTT
Keratinocytes

Human Foreskin

HFF ) ~50 MTT
Fibroblasts
Human Lung
A549 _ >111 MTT
Carcinoma
Monkey Kidney
MA-104 > 50 pug/mL MTT/Neutral Red

Epithelial

Table 2: Cytotoxicity of LL-37 on various mammalian cell lines. The data indicates a generally
lower toxicity towards host cells compared to its antimicrobial potency.

Key Experimental Protocols

This section provides an overview of the fundamental methodologies employed in the study of
LL-37.

Solid-Phase Peptide Synthesis of LL-37

Chemical synthesis is a common method for obtaining pure LL-37 for research purposes.

e Resin and Amino Acid Preparation: Rink Amide resin is typically used as the solid support.
Fmoc-protected amino acids are used for the synthesis.

e Chain Assembly: The peptide chain is assembled on the resin in a stepwise manner, from
the C-terminus to the N-terminus, using a peptide synthesizer.

o Deprotection and Coupling: In each cycle, the Fmoc protecting group is removed from the N-
terminal amino acid, followed by the coupling of the next Fmoc-protected amino acid.

o Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from
the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g.,
trifluoroacetic acid, water, and triisopropylsilane).
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Purification: The crude peptide is purified by reverse-phase high-performance liquid
chromatography (RP-HPLC).

Verification: The identity and purity of the synthesized peptide are confirmed by mass
spectrometry and analytical RP-HPLC.

Recombinant Expression and Purification of hCAP-18

For studies involving the precursor protein, recombinant expression is the method of choice.

Cloning: The cDNA encoding hCAP-18 is cloned into an appropriate expression vector, such
as pET, for expression in E. coli.

Transformation: The expression vector is transformed into a suitable E. coli expression strain
(e.g., BL21(DE3)).

Expression: Protein expression is induced, typically by the addition of isopropyl 3-D-1-
thiogalactopyranoside (IPTG).

Cell Lysis and Solubilization: The bacterial cells are harvested and lysed. hCAP-18 often
forms inclusion bodies, which are then solubilized using denaturing agents like urea or
guanidine hydrochloride.

Refolding: The solubilized protein is refolded into its native conformation by gradually
removing the denaturant, often through dialysis.

Purification: The refolded hCAP-18 is purified using chromatographic techniques such as
ion-exchange and size-exclusion chromatography.

In Vitro Cleavage of hCAP-18 by Proteinase 3

This assay is used to study the processing of the precursor protein.

Reaction Setup: Purified recombinant hCAP-18 is incubated with human neutrophil
proteinase 3 in a suitable buffer (e.g., Tris-HCI with NaCl).

Incubation: The reaction mixture is incubated at 37°C for a defined period.
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e Analysis: The cleavage products are analyzed by SDS-PAGE or RP-HPLC to detect the
generation of LL-37.

» Confirmation: The identity of the cleaved peptide can be confirmed by N-terminal sequencing
or mass spectrometry.

Chemotaxis Assay

The ability of LL-37 to attract immune cells is a key aspect of its immunomodulatory function.
e Cell Preparation: Human neutrophils or monocytes are isolated from peripheral blood.

o Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two
compartments separated by a microporous membrane.

e Loading: The lower compartment is filled with a solution containing LL-37 at various
concentrations, and the isolated cells are placed in the upper compartment.

¢ Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 to
allow cell migration.

e Quantification: The number of cells that have migrated through the membrane to the lower
compartment is quantified by microscopy or flow cytometry.

Signaling Pathways of LL-37

LL-37 exerts its diverse immunomodulatory effects by interacting with several cell surface
receptors and modulating various intracellular signaling pathways.

Formyl Peptide Receptor Like-1 (FPRL1/FPR2) Signaling

LL-37 is a known ligand for FPRL1, a G protein-coupled receptor expressed on various
immune cells, including neutrophils, monocytes, and T cells.
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Caption: LL-37 binding to FPRL1 initiates a signaling cascade leading to chemotaxis and
cytokine release.

P2X7 Receptor Signhaling

LL-37 can also modulate the activity of the P2X7 receptor, an ATP-gated ion channel involved
in inflammation and cell death.

Click to download full resolution via product page

Caption: LL-37 modulates P2X7 receptor activity, influencing ion flux and inflammasome
activation.

Modulation of Toll-Like Receptor (TLR) Signaling

LL-37 exhibits a dual role in modulating TLR signaling. It can inhibit TLR4 signaling by binding
to its ligand, lipopolysaccharide (LPS), thereby preventing septic shock. Conversely, it can
enhance signaling through TLR3, TLR7/8, and TLR9 by complexing with their respective
nucleic acid ligands and facilitating their delivery to endosomal compartments.
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Caption: LL-37 differentially modulates TLR signaling, inhibiting TLR4 while enhancing
endosomal TLRs.

Conclusion

The discovery of LL-37 marked a significant milestone in our understanding of human innate
immunity. From its initial prediction as FALL-39 to its definitive characterization as LL-37,
research has unveiled a molecule with a remarkable repertoire of biological activities. Its potent
antimicrobial properties, coupled with its complex immunomodulatory functions, position LL-37
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as a central player in host defense. The signaling pathways it engages, including those
mediated by FPRL1 and P2X7, and its intricate modulation of TLR responses, highlight the
sophistication of the innate immune system.

This technical guide has provided a consolidated overview of the discovery, history, and key
experimental data and protocols related to LL-37. The quantitative data on its antimicrobial and
cytotoxic activities offer a basis for therapeutic development, while the detailed signaling
pathways provide a roadmap for understanding its mechanism of action. As research continues
to unravel the full extent of LL-37's roles in health and disease, this foundational knowledge will
be invaluable for the development of novel therapeutics for infectious and inflammatory
diseases.

 To cite this document: BenchChem. [The Discovery and History of Human Cathelicidin LL-
37: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580942#the-discovery-and-history-of-human-
cathelicidin-II-37]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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